10-(stearoyloxy)octadecanoicacid 10-(stearoyloxy)octadecanoicacid 10-SAHSA is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is a FAHFA in which stearic acid is esterified to 10-hydroxy stearic acid. Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 10-SAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211877
InChI: InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)
SMILES: CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Molecular Formula: C36H70O4
Molecular Weight: 566.9 g/mol

10-(stearoyloxy)octadecanoicacid

CAS No.:

Cat. No.: VC0211877

Molecular Formula: C36H70O4

Molecular Weight: 566.9 g/mol

* For research use only. Not for human or veterinary use.

10-(stearoyloxy)octadecanoicacid -

Specification

Molecular Formula C36H70O4
Molecular Weight 566.9 g/mol
IUPAC Name 10-octadecanoyloxyoctadecanoic acid
Standard InChI InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)
Standard InChI Key KARVIOOFYPUCOA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

10-(Stearoyloxy)octadecanoic acid features a complex structure characterized by:

  • An octadecanoic acid backbone

  • A stearoyloxy group attached specifically at the 10-position

  • A carboxylic acid functional group at the terminal end

  • IUPAC name: 10-octadecanoyloxyoctadecanoic acid

  • Molecular formula: C36H70O4

The structural representation is documented through various chemical notations:

  • SMILES: CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O

  • InChI: InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)

  • InChIKey: KARVIOOFYPUCOA-UHFFFAOYSA-N

Physical Properties

The key physical properties of 10-(stearoyloxy)octadecanoic acid include:

  • Molecular weight: 566.9 g/mol

  • Physical state: Likely a waxy solid at room temperature (based on similar fatty acid derivatives)

  • Solubility characteristics: Likely poorly soluble in water but soluble in organic solvents such as chloroform, hexane, and methanol

While specific physical data for this exact compound is limited in the available search results, we can draw comparisons with similar compounds such as octadecanoic acid, 1,2-ethanediyl ester, which has known properties including melting point (348.50 ± 0.50 K) and boiling point (1221.42 K) .

Chemical Properties

The chemical behavior of 10-(stearoyloxy)octadecanoic acid is primarily determined by its functional groups:

  • The carboxylic acid group provides acidic character and can participate in:

    • Esterification reactions

    • Salt formation with bases

    • Reduction to alcohols

  • The ester linkage (stearoyloxy group) is susceptible to:

    • Hydrolysis under acidic or basic conditions

    • Transesterification with other alcohols

    • Reduction by appropriate reducing agents

Based on information about related compounds, 10-(stearoyloxy)octadecanoic acid likely exhibits stability at ambient conditions but may undergo oxidative degradation similar to other fatty acid derivatives .

Biological Activity and Applications

Antioxidant Properties

Based on information about structurally similar compounds, 10-(stearoyloxy)octadecanoic acid may possess antioxidant properties. Related fatty acid derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress. These properties could make the compound valuable in:

  • Preventing lipid peroxidation in biological systems

  • Protecting against cellular oxidative damage

  • Potentially extending the shelf life of oxidation-sensitive products

The antioxidant mechanism would likely involve the donation of hydrogen atoms to neutralize reactive oxygen species, similar to other lipid-based antioxidants.

Industrial Applications

The structural features of 10-(stearoyloxy)octadecanoic acid suggest potential applications in:

  • Biolubricant formulations: Related compounds have demonstrated value as biolubricant basestocks with improved thermo-oxidative stability .

  • Surfactants and emulsifiers: The amphiphilic nature of the molecule (hydrophobic fatty acid chains with a more polar carboxylic acid group) could make it useful in formulations requiring stabilization of oil-water interfaces.

  • Specialty chemicals: The compound might find applications in cosmetics, personal care products, or specialized industrial formulations.

Analytical Methods and Characterization

Characterization of 10-(stearoyloxy)octadecanoic acid typically employs several complementary analytical techniques:

  • Spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: For related compounds, 1H NMR spectra show characteristic signals for protons in -OH groups (9.18-9.35 ppm) and -CH2- groups (1.42-3.24 ppm)

    • Infrared (IR) spectroscopy: Useful for identifying functional groups like carboxylic acids and esters

    • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Chromatographic techniques:

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography, often coupled with Mass Spectrometry (GC-MS)

The presence of 10-(stearoyloxy)octadecanoic acid in metabolomics databases indicates that it has been successfully identified and characterized using modern analytical methods .

Related Compounds and Comparative Analysis

10-(Stearoyloxy)octadecanoic acid belongs to a family of structurally related fatty acid derivatives. A comparison with similar compounds provides insights into structure-property relationships:

CompoundStructural FeaturesKey PropertiesPotential Applications
10-(Stearoyloxy)octadecanoic acidStearoyloxy group at C-10Potential antioxidant and anti-inflammatory propertiesMetabolic studies, potential therapeutic applications
5-(Stearoyloxy)octadecanoic acidStearoyloxy group at C-5Antioxidant and anti-inflammatory propertiesBiological systems interactions, industrial applications
10,12-Dihydroxy-9-(stearoyloxy)octadecanoic acidHydroxyl groups at C-10 and C-12, stearoyloxy at C-9Enhanced emulsifying propertiesBiolubricant basestock applications
9,10,12-Tris(stearoyloxy)octadecanoic acidThree stearoyloxy groups at C-9, C-10, and C-12Improved low-temperature properties (PP -44.37°C, CP -41.25°C)Advanced biolubricants

This comparison illustrates how the position and number of functional groups significantly impact the physical and chemical properties of these compounds. For instance, compounds with multiple functional groups like 9,10,12-tris(stearoyloxy)octadecanoic acid demonstrate improved low-temperature properties, making them valuable for applications requiring performance in cold environments .

Current Research and Future Perspectives

The presence of 10-(stearoyloxy)octadecanoic acid in chemical databases and its recent documentation (with PubChem modifications as recent as 2025-04-05) indicates ongoing research interest in this compound . Current research directions likely include:

  • Metabolomics studies: Investigation of its role in metabolic pathways and potential as a biomarker, as evidenced by its inclusion in the Human Metabolome Database (HMDB ID: HMDB0112131) and Lipid Maps (ID: LMFA07090013) .

  • Structure-activity relationship studies: Research into how the position of the stearoyloxy group affects biological activity compared to analogs with modifications at different positions.

  • Sustainable chemistry applications: Exploration of its potential as a bio-based alternative to petroleum-derived chemicals in various applications.

Future research may focus on:

  • Developing more efficient and environmentally friendly synthesis methods

  • Exploring specific therapeutic applications based on its biological activities

  • Investigating its performance characteristics in industrial formulations

  • Understanding its role in biological systems and metabolic pathways

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